molecular formula C10H9N3O2 B2839484 Methyl 7-amino-1,8-naphthyridine-3-carboxylate CAS No. 2344679-14-5

Methyl 7-amino-1,8-naphthyridine-3-carboxylate

Cat. No.: B2839484
CAS No.: 2344679-14-5
M. Wt: 203.201
InChI Key: KVPDAKKDBZNZJA-UHFFFAOYSA-N
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Description

Methyl 7-amino-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with an amino group at the 7th position and a carboxylate ester group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions (MCRs). One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and eco-friendly solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Methyl 7-amino-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-amino-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interact with DNA to exert its antimicrobial effects. The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-amino-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-8(11)13-9(6)12-5-7/h2-5H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDAKKDBZNZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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